D-Kyotorphin

Catalog No.
S526367
CAS No.
70904-57-3
M.F
C15H23N5O4
M. Wt
337.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Kyotorphin

CAS Number

70904-57-3

Product Name

D-Kyotorphin

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1

InChI Key

JXNRXNCCROJZFB-NWDGAFQWSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

(D-Arg(2))-kyotorphin, D-kyotorphin, kyotorphin, kyotorphin, (L-Tyr-D-Arg)-isomer, kyotorphin, 14C-labeled, (L-Tyr-L-Arg)-isomer, kyotorphin, 3H-labeled, (L-Tyr-D-Arg)-isomer, kyotorphin, 3H-labeled, (L-Tyr-L-Arg)-isomer, L-tyrosyl-D-arginine, L-tyrosyl-L-arginine, Tyr-Arg

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O

Description

The exact mass of the compound D-Kyotorphin is 337.175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Endorphins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D-Kyotorphin, also known as D-tyrosyl-D-arginine, is a neuroactive dipeptide derived from the naturally occurring compound kyotorphin, which is composed of L-tyrosine and L-arginine. Initially isolated from bovine brain in 1979, kyotorphin exhibits analgesic properties without directly interacting with opioid receptors. Instead, it modulates pain through the release and stabilization of met-enkephalin, an endogenous opioid peptide, thereby influencing pain regulation in the central nervous system .

Analgesic Effect:

  • Unlike Kyotorphin, D-Kyotorphin does not directly bind to opioid receptors [].
  • Research suggests it might enhance the action of endogenous pain-relieving peptides like met-enkephalin by increasing their stability and preventing degradation [].
  • The exact mechanism by which D-Kyotorphin modulates pain perception requires further investigation [].

Information on the safety profile and potential hazards associated with D-Kyotorphin is limited due to its status as a research compound.

As a peptide, it is likely susceptible to degradation by enzymes and may not be orally bioavailable. Further studies are needed to assess its safety and potential side effects.

Limitations:

  • Data on specific properties and safety aspects of D-Kyotorphin is limited due to its focus in scientific research.
  • More research is needed to fully understand its mechanism of action and potential therapeutic applications.
Involving its precursor amino acids. The primary pathway involves the enzymatic reaction catalyzed by kyotorphin synthetase, which combines L-tyrosine and L-arginine in the presence of ATP and magnesium ions to form the dipeptide. The reaction can be summarized as follows:

L tyrosine+L arginine+ATPKTP synthetaseD Kyotorphin+by products\text{L tyrosine}+\text{L arginine}+\text{ATP}\xrightarrow{\text{KTP synthetase}}\text{D Kyotorphin}+\text{by products}

Additionally, D-Kyotorphin may be generated from the degradation of precursor proteins through proteolytic enzymes such as membrane-bound aminopeptidases or calcium-activated proteases .

D-Kyotorphin exhibits significant biological activity primarily as a neuromodulator. Its analgesic effects are mediated through the release of met-enkephalin, which has been shown to alleviate pain perception. Unlike traditional opioids, D-Kyotorphin does not bind to opioid receptors but instead activates specific G protein-coupled receptors that influence intracellular signaling pathways related to pain modulation . Research indicates that D-Kyotorphin levels are altered in conditions of chronic pain, suggesting a potential role in pain management therapies .

The synthesis of D-Kyotorphin can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing kyotorphin synthetase to catalyze the reaction between L-tyrosine and L-arginine.
  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) techniques can also be employed to create D-Kyotorphin analogs and derivatives with enhanced pharmacological properties.
  • Extraction from Biological Sources: Isolation from biological tissues such as bovine brain may also yield D-Kyotorphin, although this method is less common due to ethical considerations and variability in yield .

D-Kyotorphin has potential applications in various fields:

  • Pain Management: Due to its analgesic properties, it may serve as a basis for developing new pain relief medications that avoid the side effects associated with opioid use.
  • Neuroprotection: Its ability to modulate neurotransmitter release suggests potential use in neuroprotective therapies for conditions like Alzheimer's disease or neurodegenerative disorders .
  • Research Tool: As a neuromodulator, it can be used in studies exploring pain pathways and neurotransmitter dynamics in the brain .

Studies have shown that D-Kyotorphin interacts with specific receptors in the brain that are distinct from traditional opioid receptors. Binding assays indicate high-affinity interactions with G protein-coupled receptors that activate phospholipase C pathways, leading to increased intracellular calcium levels and subsequent analgesic effects. Notably, synthetic analogs like L-leucine-L-arginine act as antagonists at these receptors without eliciting analgesic responses .

D-Kyotorphin shares similarities with several other neuroactive peptides, including:

CompoundStructureMechanism of ActionUnique Features
KyotorphinL-Tyrosyl-L-ArginineReleases met-enkephalinEndogenous source; found in cerebrospinal fluid
Leu-EnkephalinL-Leucyl-L-LeucineOpioid receptor agonistDirectly interacts with opioid receptors
DynorphinsVarious structuresOpioid receptor agonistPotent analgesic effects
Substance PA decapeptide (multiple amino acids)Neurotransmitter involved in pain signalingInvolved in inflammatory responses

D-Kyotorphin's uniqueness lies in its dual role as both a neuromodulator and an analgesic agent without direct interaction with traditional opioid receptors. This property makes it a compelling candidate for research into alternative pain management strategies .

The primary biosynthetic pathway for D-Kyotorphin involves the direct synthesis from its constituent amino acids through the action of tyrosyl-tRNA synthetase (TyrRS). This enzyme, originally identified for its role in protein synthesis, has been demonstrated to possess dual functionality in catalyzing the formation of the analgesic dipeptide D-Kyotorphine [1] [2] [3].

The enzymatic mechanism involves the adenosine triphosphate-dependent condensation of L-tyrosine and L-arginine in the presence of magnesium ions. The reaction follows the general pathway: tyrosine + arginine + adenosine triphosphate → tyrosyl-arginine (kyotorphin) + adenosine monophosphate + bisphosphate [1]. The optimal reaction conditions require a pH range of 7.5-9.0, with enzymatic activities reaching plateau levels at tyrosine concentrations of 0.2-0.5 mM, arginine concentrations of 4-8 mM, adenosine triphosphate concentrations of 2-4 mM, and magnesium chloride concentrations of 2-4 mM [1].

Biochemical characterization of recombinant human tyrosyl-tRNA synthetase has revealed specific kinetic parameters for kyotorphin synthesis. The Michaelis constant values demonstrate differential substrate affinities: 200 μM for tyrosine and 1,400 μM for arginine [2] [3]. These kinetic parameters indicate that arginine serves as the rate-limiting substrate in the biosynthetic process, consistent with its regulatory role in kyotorphin production [4] [5].

The molecular weight of the kyotorphin synthetase complex has been determined to be 240-250 kDa through gel filtration analysis [1]. The enzyme demonstrates tissue-specific expression patterns, with the highest levels observed in pancreas, testis, skeletal muscle, adrenal gland, and specific brain regions [2]. Within the central nervous system, tyrosyl-tRNA synthetase expression is most abundant in the midbrain and medulla oblongata, regions that correlate with high kyotorphin content [2] [3].

Experimental validation of the tyrosyl-tRNA synthetase pathway has been achieved through small interfering RNA knockdown studies in PC12 cells. Treatment with siRNA targeting rat tyrosyl-tRNA synthetase significantly reduced kyotorphin levels without affecting the formation of other dipeptides such as tyrosine-tyrosine, tyrosine-proline, or tyrosine-tryptophan [2] [3]. This specificity confirms the unique role of tyrosyl-tRNA synthetase in kyotorphin biosynthesis.

ParameterValueSource/Study
Km for Tyrosine (μM)25.6-200Kyotorphin synthetase study [1] [2]
Km for Arginine (μM)926-1400Recombinant hTyrRS study [2] [3]
Km for ATP (μM)294Kyotorphin synthetase study [1]
Km for MgCl2 (μM)442Kyotorphin synthetase study [1]
Optimal pH Range7.5-9.0Enzymatic characterization [1]
ATP Concentration Range (mM)2-4Enzymatic characterization [1]
MgCl2 Concentration Range (mM)2-4Enzymatic characterization [1]
Molecular Weight (kDa)240-250Gel filtration analysis [1]

Calpain-Dependent Processing of Calpastatin as an Alternative Biosynthetic Route

An alternative biosynthetic pathway for D-Kyotorphin involves the proteolytic processing of calpastatin, the endogenous inhibitor of calpain proteases. This pathway represents a novel mechanism for neuropeptide generation through the action of a specialized calcium-activated neutral protease [6] [4].

The calpain-dependent processing pathway involves a unique calcium-activated neutral protease that specifically cleaves tyrosyl-arginine-containing calpastatin fragments to release kyotorphin [6]. This enzyme has been purified approximately 26,000-fold through sequential column chromatography procedures including DE52 cellulose, Ultrogel AcA 44, thiopropyl-Sepharose 6B, second DE52 cellulose, Ultrogel AcA 34, and blue Sepharose CL-6B [6].

The molecular characteristics of this specialized protease distinguish it from conventional calpains. The enzyme has an estimated molecular mass of 65-75 kDa determined by gel filtration, with sodium dodecyl sulfate-polyacrylamide gel electrophoresis revealing a single band at 74 kDa [6]. While sharing some properties with calpains, including absolute calcium requirement, maximal activity at neutral pH, and inhibition by sulfhydryl reagents such as p-chloromercuriphenylsulfonic acid and N-ethylmaleimide, this enzyme exhibits distinct characteristics [6].

The substrate specificity of this calpain-like enzyme is highly selective for calpastatin-derived peptides containing the tyrosyl-arginine sequence. Unlike conventional calpains, this enzyme possesses no caseinolytic activity and demonstrates resistance to typical calpain inhibitors including leupeptin and E-64 [6]. This selective inhibitor profile and unique chromatographic behavior confirm its distinct identity as a specialized kyotorphin-generating protease [6].

Calpastatin regulation plays a crucial role in this alternative biosynthetic pathway. During cellular differentiation and stress conditions, calpastatin undergoes fragmentation by caspases, leading to the formation of various molecular weight fragments [7]. The high molecular weight form of calpastatin is processed into smaller fragments including 75 kDa and other intermediate forms that serve as precursors for kyotorphin release [7] [8].

The calcium-dependent nature of this pathway provides a mechanism for activity-dependent kyotorphin synthesis. Calcium influx associated with neuronal depolarization or receptor activation can trigger the calpain-dependent processing of calpastatin, leading to rapid kyotorphin generation [6] [9]. This mechanism allows for the coupling of neuronal activity to kyotorphin biosynthesis, providing a rapid response system for neuropeptide production.

Regional and Subcellular Localization in Neural Tissues

The distribution of D-Kyotorphin biosynthetic machinery and the peptide itself demonstrates remarkable specificity within neural tissues, with distinct patterns of regional and subcellular localization that correlate with functional significance [10] [11] [12].

Regional distribution analysis reveals that kyotorphin concentrations are highest in brain regions associated with pain processing and morphine analgesia. The midbrain, pons plus medulla oblongata, and dorsal spinal cord contain the highest concentrations of the dipeptide, representing the most sensitive sites for microinjection of morphine and electrical stimulation-induced analgesia [11]. These regions correspond to critical components of the descending pain control system and endogenous analgesia pathways [10].

The cerebral cortex, despite having low concentrations of opioid receptors and enkephalinases, contains approximately 50% of the total brain kyotorphin content [10]. This distribution pattern supports the hypothesis that kyotorphin may have non-opioid actions in addition to its well-characterized analgesic properties [10]. Lower concentrations are found in the striatum, hippocampus, hypothalamus, thalamus, and cerebellum, regions primarily associated with motor control, memory processing, neuroendocrine regulation, sensory relay, and motor coordination functions [10].

Brain RegionRelative ConcentrationFunctional Significance
MidbrainHighMorphine-sensitive analgesia site [11]
Medulla OblongataHighElectrical stimulation analgesia [11]
PonsHighPain pathway involvement [11]
Dorsal Spinal CordHighPain control pathway [11]
Cerebral CortexModerate (50% of total)Non-opioid receptor rich [10]
StriatumLowMotor control region [10]
HippocampusLowMemory processing [10]
HypothalamusLowNeuroendocrine regulation [10]
ThalamusLowSensory relay [10]
CerebellumLowMotor coordination [10]

Subcellular localization studies demonstrate that kyotorphin is predominantly concentrated in the synaptosomal fraction, specifically within nerve-ending particles [12]. High-performance liquid chromatography with electrochemical detection has confirmed the exclusive localization of kyotorphin in the synaptosomal fraction following subfractionation of the crude mitochondrial preparation [12]. This localization pattern strongly suggests a neurotransmitter or neuromodulator role for kyotorphin in synaptic transmission [12].

The synaptosomal enrichment of kyotorphin correlates with the presence of kyotorphin synthetase activity. The regional and subcellular distribution of the biosynthetic enzyme mirrors that of kyotorphin content, with highest enzymatic activities observed in the midbrain and medulla oblongata, and within synaptosomal fractions [1]. This correlation supports the concept of localized synthesis and utilization of the neuropeptide.

Experimental evidence demonstrates that synaptosomes preloaded with kyotorphin can release the dipeptide in a calcium-dependent manner upon depolarizing stimuli [10]. Furthermore, kyotorphin can be recaptured by synaptosomes through a sodium-dependent, temperature-sensitive, and energy-requiring process [10]. These characteristics are consistent with classical neurotransmitter properties and support the functional significance of the synaptosomal localization.

Cellular FractionKyotorphin ContentFunctional RoleEvidence
Synaptosomal Fraction (P2)Highest concentrationNeurotransmitter release [12]HPLC-electrochemical detection [12]
Crude MitochondrialModerate concentrationEnergy metabolism couplingSubcellular fractionation [12]
CytosolLow concentrationDegradation processes [5]Bestatin accumulation studies [5]
Membrane-boundEnzyme-associatedSynthesis and transport [1]Enzymatic activity assays [1]
Nerve EndingsExclusive localizationSynaptic transmission [12]Immunological analysis [12]

Enzymatic Degradation Mechanisms: Aminopeptidase and PEPT2 Transporter Roles

The metabolic regulation of D-Kyotorphin involves sophisticated degradation mechanisms mediated by specific aminopeptidases and the peptide transporter PEPT2, which together control the extracellular concentrations and biological activity of this neuropeptide [13] [14] [15] [16].

Aminopeptidase-mediated degradation represents the primary catabolic pathway for kyotorphin in neural tissues. Membrane-bound aminopeptidases rapidly cleave kyotorphin into its constituent amino acids, tyrosine and arginine [17] [18]. Kinetic analysis of rat brain homogenates reveals that kyotorphin degradation follows Michaelis-Menten kinetics with a Km of 16.6 μM and a Vmax of 29.4 nmol/mg protein/min [18]. Similar kinetic parameters have been observed with purified membrane-bound aminopeptidase from monkey brain, demonstrating a Km of 29.2 μM and Vmax of 20.0 nmol/mg protein/min [18].

The aminopeptidase-mediated degradation is effectively inhibited by bestatin, a specific aminopeptidase inhibitor. Bestatin demonstrates potent inhibitory activity with an IC50 of 0.08 μM for rat brain aminopeptidase and a Ki of 0.4 μM for monkey brain aminopeptidase [18]. The protective effect of bestatin against kyotorphin degradation has been demonstrated to potentiate the analgesic effects of kyotorphin by 4.8-fold when co-administered intracisternally [18] [19].

The degradation process exhibits subcellular specificity, with the highest activity concentrated in the crude mitochondrial fraction, particularly within synaptosomal preparations [17]. This localization pattern suggests that degradation occurs in close proximity to sites of kyotorphin synthesis and release, providing tight regulation of local neuropeptide concentrations [17].

Cytosolic aminopeptidases represent a secondary degradation pathway with lower affinity for kyotorphin. These enzymes demonstrate Km values in the millimolar range (approximately 2 mM) and are sensitive to inhibition by bestatin and amastatin [14]. The lower affinity of cytosolic aminopeptidases suggests that they may play a role in kyotorphin metabolism under conditions of high neuropeptide concentrations [14].

The proton-coupled oligopeptide transporter PEPT2 plays a crucial role in kyotorphin clearance from the central nervous system [13] [14] [16]. PEPT2 demonstrates high-affinity transport of kyotorphin with a Ki of 30 ± 4 μM in rat cerebellum synaptosomes [16]. The transporter mediates the removal of kyotorphin from cerebrospinal fluid into choroid plexus epithelia and parenchymal cells [13].

Functional studies using PEPT2 knockout mice have demonstrated the physiological significance of this transport system. The cerebrospinal fluid clearance of L-kyotorphin is dramatically slower in PEPT2 null mice compared to wild-type animals, with a half-life increase of over 2-fold [13]. This reduced clearance correlates with enhanced antinociceptive responses, with the ED50 for L-kyotorphin being one-fifth of the value observed in PEPT2-competent animals [13].

The specificity of PEPT2-mediated kyotorphin transport has been confirmed through competitive inhibition studies. Glycyl-sarcosine, a prototypical PEPT2 substrate, produces 3.5-fold greater remaining kyotorphin in cerebrospinal fluid, while self-inhibition with unlabeled kyotorphin results in 7.9-fold greater exposure [13]. These findings demonstrate the direct interaction between kyotorphin and the PEPT2 transport system [13].

Enzyme SystemKm (μM)Vmax/ActivityInhibitor
Membrane-bound Aminopeptidase (Rat Brain)16.629.4 nmol/mg protein/minBestatin (IC50: 0.08 μM) [18]
Membrane-bound Aminopeptidase (Monkey Brain)29.220.0 nmol/mg protein/minBestatin (Ki: 0.4 μM) [18]
Cytosolic Aminopeptidase~2000Low affinity (~2 mM)Bestatin, Amastatin [14]
PEPT2 Transporter30 (Ki)High affinity transportGlySar, L-KTP [13] [16]
Calpain-dependent ProcessingNot determinedCa2+-dependentLeupeptin-sensitive [6]

The interaction between degradation and transport mechanisms provides a sophisticated regulatory system for kyotorphin homeostasis. Both aminopeptidase-mediated hydrolysis and PEPT2-mediated cellular uptake occur at similar rates in astrocyte cultures, suggesting that these processes may be functionally linked [14]. This dual mechanism ensures efficient removal of kyotorphin from the extracellular space while providing precise control over neuropeptide activity duration [14] [15].

The regional expression of PEPT2 in the brain corresponds to areas of high kyotorphin content, particularly in the cerebellum where both kyotorphin transport activity and PEPT2 mRNA expression have been confirmed [16]. This anatomical correlation supports the physiological relevance of PEPT2-mediated kyotorphin clearance in regulating neuropeptide signaling within specific neural circuits [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.3

Exact Mass

337.175

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Analgesics

Other CAS

70904-57-3

Dates

Last modified: 04-14-2024
1: Dzambazova EB, Landzhov BV, Bocheva AI, Bozhilova-Pastirova AA. Effects of D-kyotorphin on nociception and NADPH-d neurons in rat's periaqueductal gray after immobilization stress. Amino Acids. 2011 Oct;41(4):937-44. doi: 10.1007/s00726-010-0793-y. Epub 2010 Nov 3. PubMed PMID: 21046177.
2: Stone TW. A comparison of the effects of morphine, enkephalin, kyotorphin and D-phenylalanine on rat central neurones. Br J Pharmacol. 1983 May;79(1):305-12. PubMed PMID: 6871550; PubMed Central PMCID: PMC2044814.
3: Janicki PK, Lipkowski AW. Kyotorphin and D-kyotorphin stimulate Met-enkephalin release from rat striatum in vitro. Neurosci Lett. 1983 Dec 23;43(1):73-7. PubMed PMID: 6142436.
4: Satoh M, Wada T, Iwama T, Takagi H. Sites of analgesic actions of kyotorphin and D-kyotorphin in the central nervous system of rats. Neuropeptides. 1985 Feb;5(4-6):415-8. PubMed PMID: 4000414.
5: Magalhães PR, Machuqueiro M, Baptista AM. Constant-pH Molecular Dynamics Study of Kyotorphin in an Explicit Bilayer. Biophys J. 2015 May 5;108(9):2282-90. doi: 10.1016/j.bpj.2015.03.052. PubMed PMID: 25954885; PubMed Central PMCID: PMC4423061.
6: Bean AJ, Vaught JL. [D-Arg]Kyotorphin-induced ipsilateral rotation: evidence for in vivo effects independent of Met-enkephalin release. Brain Res. 1984 Nov 12;321(2):327-31. PubMed PMID: 6498522.
7: Arima T, Kitamura Y, Nishiya T, Takagi H, Nomura Y. Kyotorphin (L-tyrosyl-L-arginine) as a possible substrate for inducible nitric oxide synthase in rat glial cells. Neurosci Lett. 1996 Jul 5;212(1):1-4. PubMed PMID: 8823748.
8: Bean AJ, Vaught JL. Physical dependence produced by chronic intracerebroventricular infusion of [D-Arg]kyotorphin or thiorphan to rats. Eur J Pharmacol. 1984 Oct 15;105(3-4):333-7. PubMed PMID: 6096157.
9: Ribeiro MM, Santos SS, Sousa DSC, Oliveira M, Santos SM, Heras M, Bardaji E, Tavares I, Castanho MA. Side-effects of analgesic kyotorphin derivatives: advantages over clinical opioid drugs. Amino Acids. 2013 Jul;45(1):171-8. doi: 10.1007/s00726-013-1484-2. Epub 2013 Mar 8. PubMed PMID: 23471674.
10: Lopes SC, Fedorov A, Castanho MA. Chiral recognition of D-kyotorphin by lipidic membranes: relevance toward improved analgesic efficiency. ChemMedChem. 2006 Jul;1(7):723-8. PubMed PMID: 16902926.
11: Bocheva A. Effect of D-arginine on antinociception induced by kyotorphin, Tyr-cav, L-cav and Tyr(Cl2)-cav in rats. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):335-8. PubMed PMID: 15319811.
12: Jiang H, Hu Y, Keep RF, Smith DE. Enhanced antinociceptive response to intracerebroventricular kyotorphin in Pept2 null mice. J Neurochem. 2009 Jun;109(5):1536-43. doi: 10.1111/j.1471-4159.2009.06090.x. Epub 2009 Apr 4. PubMed PMID: 19383084; PubMed Central PMCID: PMC2898572.
13: Serrano ID, Ramu VG, Pinto AR, Freire JM, Tavares I, Heras M, Bardaji ER, Castanho MA. Correlation between membrane translocation and analgesic efficacy in kyotorphin derivatives. Biopolymers. 2015 Jan;104(1):1-10. doi: 10.1002/bip.22580. PubMed PMID: 25363470.
14: Hirai K, Katayama Y. Effect of the endogenous analgesic dipeptide, kyotorphin, on transmitter release in sympathetic ganglia. Br J Pharmacol. 1985 Jul;85(3):629-34. PubMed PMID: 2862945; PubMed Central PMCID: PMC1916518.
15: Vaught JL, Chipkin RE. A characterization of kyotorphin (Tyr-Arg)-induced antinociception. Eur J Pharmacol. 1982 Apr 23;79(3-4):167-73. PubMed PMID: 7047176.
16: Sakurada T, Sakurada S, Watanabe S, Matsumura H, Kisara K, Akutsu Y, Sasaki Y, Suzuki K. Actions of intracerebroventricular administration of kyotorphin and an analog on thermoregulation in the mouse. Peptides. 1983 Nov-Dec;4(6):859-63. PubMed PMID: 6424102.
17: Godlevsky LS, Shandra AA, Mikhaleva II, Vastyanov RS, Mazarati AM. Seizure-protecting effects of kyotorphin and related peptides in an animal model of epilepsy. Brain Res Bull. 1995;37(3):223-6. PubMed PMID: 7627564.
18: Shiomi H, Kuraishi Y, Ueda H, Harada Y, Amano H, Takagi H. Mechanism of kyotorphin-induced release of Met-enkephalin from guinea pig striatum and spinal cord. Brain Res. 1981 Sep 21;221(1):161-9. PubMed PMID: 7272759.
19: Haseto S, Mizuma T, Ouchi H, Isoda T, Hayashi M, Awazu S. Preference of Peyer's patches to jejunal epithelium for intestinal absorption of oligopeptides, tyrosylglycylglycine and D-kyotorphin. Biol Pharm Bull. 1997 Sep;20(9):1024-5. PubMed PMID: 9331991.
20: Bi W, Bi Y, Gao X, Yan X, Zhang Y, Xue P, Bammert CE, Legalley TD, Michael Gibson K, Bi L, Wang JX. Anti-inflammatory, analgesic and antioxidant activities of novel kyotorphin-nitroxide hybrid molecules. Bioorg Med Chem Lett. 2016 Apr 15;26(8):2005-13. doi: 10.1016/j.bmcl.2016.02.086. Epub 2016 Mar 3. PubMed PMID: 26961795.

Explore Compound Types